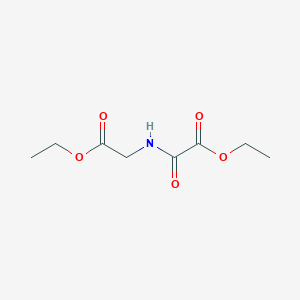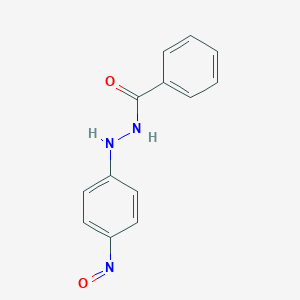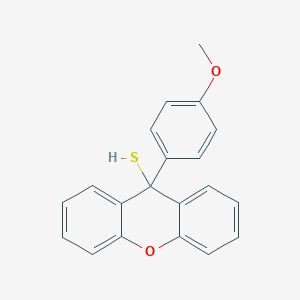
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol
Overview
Description
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol is an organic compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various scientific fields. The compound features a xanthene core substituted with a 4-methoxyphenyl group and a thiol group at the 9th position. This unique structure imparts distinct chemical and physical properties, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 9H-xanthene and 4-methoxyphenyl bromide.
Formation of 9-(4-Methoxyphenyl)-9H-xanthene: This intermediate is formed through a Suzuki coupling reaction, where 9H-xanthene is reacted with 4-methoxyphenyl boronic acid in the presence of a palladium catalyst.
Thiol Substitution: The final step involves the introduction of the thiol group at the 9th position. This can be achieved through a nucleophilic substitution reaction using thiolating agents like thiourea or sodium hydrosulfide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding xanthene derivative without the thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Xanthene derivatives.
Substitution: Various substituted xanthenes depending on the nucleophile used.
Scientific Research Applications
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential in photodynamic therapy due to its fluorescence properties.
Industry: Utilized in the manufacturing of dyes and pigments.
Mechanism of Action
The mechanism of action of 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol is primarily based on its ability to fluoresce. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful in imaging and diagnostic applications. The thiol group can also interact with various biological molecules, potentially altering their function and providing a basis for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
9-(4-Methoxyphenyl)-9H-xanthene: Lacks the thiol group, resulting in different reactivity and applications.
9-(4-Hydroxyphenyl)-9H-xanthene-9-thiol: Substitutes the methoxy group with a hydroxyl group, affecting its chemical properties.
9-(4-Methylphenyl)-9H-xanthene-9-thiol: Substitutes the methoxy group with a methyl group, altering its physical and chemical characteristics.
Uniqueness
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct fluorescence properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical reactivity.
Properties
IUPAC Name |
9-(4-methoxyphenyl)xanthene-9-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2S/c1-21-15-12-10-14(11-13-15)20(23)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13,23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHCCASEJMFUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564450 | |
| Record name | 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132628-15-0 | |
| Record name | 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



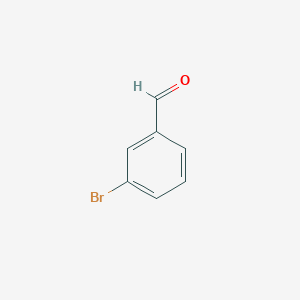
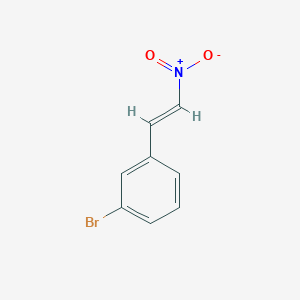
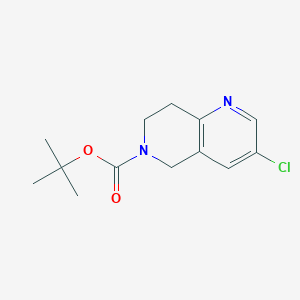
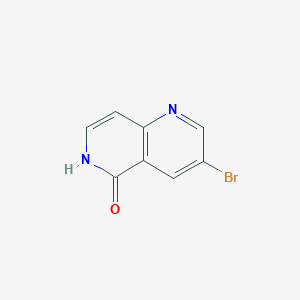
![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)
![1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B42268.png)
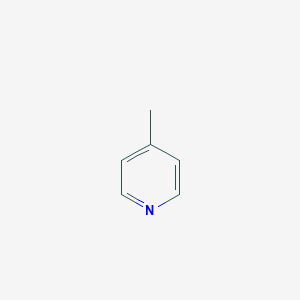
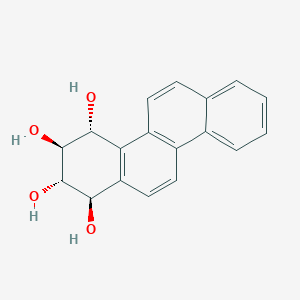
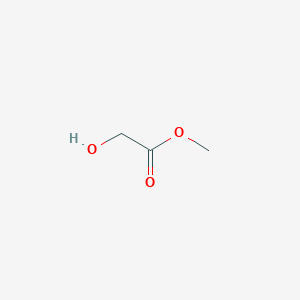
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)
